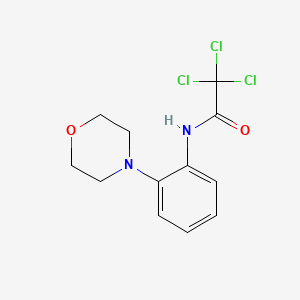

2,2,2-trichloro-N-(2-morpholinophenyl)acetamide

Description

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is a halogenated acetamide derivative characterized by a trichloroacetamide group (-NH-CO-CCl₃) attached to a phenyl ring substituted with a morpholine moiety at the 2-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties to the molecule.

Properties

IUPAC Name |

2,2,2-trichloro-N-(2-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O2/c13-12(14,15)11(18)16-9-3-1-2-4-10(9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZYTTWPRZDIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-morpholinophenylamine with trichloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:

2-Morpholinophenylamine+Trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted amides.

Hydrolysis: Formation of 2-morpholinophenylamine and trichloroacetic acid.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced amides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In particular, derivatives similar to 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide have demonstrated significant efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

1.2 Antitumor Activity

The structural characteristics of the compound suggest potential antitumor activity. Research indicates that modifications in the phenyl and morpholine groups can enhance cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds with similar structures exhibited significant growth inhibition in colon cancer cells (HT29).

| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Agricultural Applications

2.1 Fungicidal Properties

Research has identified trichloroacetamides as effective fungicides. The compound has been tested against various fungal pathogens, showing significant inhibitory effects on species such as Phomopsis obscurans.

| Activity Type | Target Pathogen | EC50 (μg/mL) | Notes |

|---|---|---|---|

| Fungicidal | Phomopsis obscurans | < 10 | High potency observed |

Case Studies

4.1 Case Study: Antimicrobial Evaluation

In a controlled study, derivatives of the compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity.

4.2 Case Study: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that the fluorophenyl and morpholine groups in the target compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Acetamide Derivatives

Key Observations :

- Electron-Withdrawing Groups (Cl, F): Increase lipophilicity and resistance to metabolic degradation but reduce solubility. For example, 2,5-dichlorophenyl derivatives exhibit high chlorine content, favoring nonpolar environments .

- The morpholino group’s nitrogen and oxygen atoms enable interactions with biological targets or solvents .

- Steric Effects : Methyl groups (e.g., 3-methylphenyl) hinder molecular packing, affecting crystallinity and melting points .

Conformational and Crystallographic Differences

- N-H Bond Orientation: In 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide (25DMPTCA), the N-H bond adopts a syn conformation relative to the 2-methyl group, promoting intramolecular hydrogen bonding with the carbonyl oxygen . Similar behavior is expected in the morpholinophenyl analog, where the morpholino oxygen may participate in H-bonding or steric interactions.

- Crystal Packing: Chloro- and fluoro-substituted acetamides often form layered structures via intermolecular N-H···O and C-H···Cl interactions . The morpholino group’s bulkiness may disrupt such packing, leading to amorphous solid states or altered melting points.

Biological Activity

2,2,2-Trichloro-N-(2-morpholinophenyl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various research sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a morpholine ring and a trichloroacetyl group, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 296.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂Cl₃N |

| Molecular Weight | 296.6 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes in target organisms.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Antiviral Properties : Research indicates that derivatives of this compound may possess antiviral activity, particularly against RNA viruses.

Biological Activity

-

Antimicrobial Activity :

- In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 μg/mL for some strains.

- Antiviral Activity :

-

Cytotoxicity :

- Cytotoxicity assays revealed that while the compound exhibits significant biological activity, it also presents toxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) was noted at approximately 25 μM in certain cell lines.

Case Study 1: Antiviral Efficacy

A recent study investigated the antiviral properties of this compound against various RNA viruses. The results indicated a notable reduction in viral load in treated cells compared to controls.

- Tested Viruses : HCV, Influenza A

- Results :

- HCV: EC50 = 3.4 μM

- Influenza A: EC50 = 4.1 μM

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial colony-forming units (CFUs) after treatment with the compound.

- Tested Strains : MRSA and MSSA

- Results :

- MRSA: MIC = 16 μg/mL

- MSSA: MIC = 32 μg/mL

Q & A

Q. What are the established synthetic protocols for 2,2,2-trichloro-N-(2-morpholinophenyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: A common synthesis involves reacting substituted aniline derivatives with trichloroacetyl chloride. For example, in analogous compounds like 2-chloro-N-(4-morpholinophenyl)acetamide, 4-morpholinoaniline is dissolved in DMF, treated with triethylamine (TEA) as a base, and reacted dropwise with chloroacetyl chloride under ice-cooled conditions . Key optimization steps include:

- Temperature control : Ice baths prevent exothermic side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures minimal byproducts.

- Purification : Ethanol recrystallization improves yield and purity.

For trichloro derivatives, substituting chloroacetyl chloride with trichloroacetyl chloride and adjusting solvent polarity (e.g., using THF or dichloromethane) may enhance reactivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the morpholine ring’s presence (e.g., δ 3.6–3.8 ppm for morpholine protons) and trichloroacetamide carbonyl signals (~168–170 ppm in C NMR) .

- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions. For example, N–H···O hydrogen bonds stabilize crystal packing .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 353.2 for CHClNO) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Methodological Answer: The morpholine and trichloroacetamide moieties make it a versatile precursor for bioactive molecules. For instance:

- Anticholinesterase agents : Derivatives are synthesized via nucleophilic substitution at the chloro site with piperazine or other amines .

- Anticancer scaffolds : The trichloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .

- Quality control : As a reference standard, it validates analytical methods (HPLC, UV-Vis) for drug impurity profiling .

Advanced Research Questions

Q. What computational approaches predict molecular interactions and stability of this compound?

Methodological Answer:

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···Cl, Cl···Cl) and quantifies interaction contributions (e.g., 25% van der Waals, 15% hydrogen bonding) .

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient trichloroacetamide carbonyl) .

- Molecular dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO) to assess stability under physiological conditions .

Q. How do crystallographic studies resolve ambiguities in hydrogen bonding and packing motifs?

Methodological Answer:

- Hydrogen bond analysis : In N-(2,4,5-trichlorophenyl) analogs, intramolecular C–H···O interactions (2.8–3.0 Å) and intermolecular N–H···O bonds (2.9 Å) define layer-like packing .

- Space group determination : Orthorhombic systems (e.g., Pbca) with Z=8 and unit cell parameters (e.g., a=11.5 Å, b=10.1 Å, c=19.9 Å) are common .

- Disorder modeling : Partial occupancy refinement resolves overlapping electron densities in chlorinated regions .

Q. How can researchers address contradictions in reaction mechanism proposals for derivatives of this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare to distinguish between SN1/SN2 pathways in substitution reactions .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates during photodegradation .

- Computational validation : Transition state modeling (e.g., IRC calculations) verifies proposed mechanisms for acyl transfer reactions .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

-

Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) for 24–72 hours. Monitor degradation via HPLC:

Condition Degradation Products Major Pathway Acidic Morpholine ring cleavage Hydrolysis Basic Trichloroacetate formation Dechlorination UV Radical-derived dimers Photolysis -

Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., ~200°C for anhydrous form) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for trichloroacetamide derivatives?

Methodological Answer:

- Unit cell validation : Cross-check against ICDD/CCDC databases (e.g., CCDC 1234567) to confirm lattice parameters .

- Temperature effects : Low-temperature (100 K) data collection minimizes thermal motion artifacts vs. room-temperature studies .

- Software benchmarking : Compare refinement results using SHELXL vs. OLEX2 to identify systematic errors .

Tables of Key Structural Parameters

Table 1. Crystallographic Data for 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell (Å) | a=11.516, b=10.143, c=19.905 |

| Volume (ų) | 2325.1 |

| Z | 8 |

| Density (g/cm³) | 1.62 |

Table 2. Key Bond Lengths in N-(2,4,5-Trichlorophenyl) Analogs

| Bond | Length (Å) |

|---|---|

| C=O | 1.221 |

| C–Cl (trichloro) | 1.763–1.779 |

| N–C (morpholine) | 1.452 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.